1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-5-4-6-23(15-19)33-14-13-31-25-8-3-2-7-24(25)29-27(31)21-16-26(32)30(18-21)17-20-9-11-22(28)12-10-20/h2-12,15,21H,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAZKHLPXSHXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring and subsequent functionalization with the fluorophenyl and methylphenoxy groups. Common reagents used in these steps include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and benzodiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl substituents.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound belongs to a class of pyrrolidinone derivatives with benzodiazole substituents. Below is a comparative analysis of structurally related compounds identified in the literature:
Table 1: Structural Comparison of Analogs
*Calculated based on molecular formulas.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule notable for its diverse structural features, which include a pyrrolidine backbone, a benzodiazole moiety, and a fluorophenyl group. These characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis of this compound typically involves multi-step organic synthesis techniques, optimizing for yield and purity. The chemical reactivity can be attributed to its functional groups, allowing for the formation of various derivatives that may exhibit differing biological activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 392.46 g/mol. Its structure includes:
- A pyrrolidine ring
- A benzodiazole moiety
- A 4-fluorophenyl group
Biological Activity
Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibit significant biological activities, including:
Antitumor Activity
The compound has been investigated for its potential antitumor activity. Notably, it has shown significant inhibitory effects against CDC25B, an essential phosphatase involved in cell cycle regulation. In studies, it achieved an inhibition rate of 99.70% , indicating strong potential as an antitumor agent.
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to various biological targets. Techniques such as molecular docking and binding affinity assays help elucidate the compound's interaction at a molecular level. For instance, compounds with similar structures have demonstrated interactions with poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in cancer therapy .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals the unique properties of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-fluorophenyl)-1H-pyrrole | Contains a fluorophenyl group; simpler structure | Antimicrobial |
| 1-(benzothiazol-2-yl)-piperidin-4-one | Similar piperidine framework; lacks phenoxy group | Anticancer |
| 2-(3-methylphenoxy)-N-(pyridin-3-yl)acetamide | Contains phenoxy group; different nitrogen heterocycle | Neuroprotective |
The complexity of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one may enhance its efficacy and specificity compared to simpler analogs.
Case Studies
Several studies have documented the biological activity of related compounds in clinical settings:
- Antitumor Efficacy : In vitro studies have shown that similar compounds significantly inhibit cancer cell proliferation in models expressing mutant BRCA genes.
- Neuroprotective Effects : Compounds with phenoxy groups have been linked to neuroprotective outcomes in animal models of neurodegeneration.
Q & A
Q. Table 1: Example Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P/c |
| R-factor | 0.048 |
| C–C bond accuracy | ±0.004 Å |
| Reference | Adapted from |
Basic Question: What synthetic routes are feasible for introducing the 3-methylphenoxyethyl group to the benzodiazole core?
Methodological Answer:
Two validated approaches are:
Nucleophilic Substitution : React 2-(3-methylphenoxy)ethyl bromide with the deprotonated benzodiazole nitrogen under anhydrous DMF/KCO at 80°C (yield ~65%) .
Mitsunobu Reaction : Use DIAD/TPP to couple 2-(3-methylphenoxy)ethanol to the benzodiazole, ideal for sterically hindered substrates (yield ~55%) .
Key Consideration : Monitor for regioselectivity via LC-MS during benzodiazole alkylation, as competing N1/N3 substitutions may occur .
Advanced Question: How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or protein flexibility .
- Re-evaluate Docking Parameters : Use explicit solvent models (e.g., TIP3P) in MD simulations to account for hydrophobic interactions with the fluorophenyl group .
- Experimental Cross-Validation : Perform ITC (isothermal titration calorimetry) to measure binding entropy/enthalpy, complementing SPR (surface plasmon resonance) data .
- Crystallographic Validation : Co-crystallize the compound with the target protein and refine using SHELXL’s TLS (translation-libration-screw) models to detect conformational flexibility .
Advanced Question: What strategies optimize the pyrrolidin-2-one ring formation while minimizing racemization?
Methodological Answer:
Racemization during lactamization is mitigated via:
- Flow Chemistry : Use a microreactor with controlled residence time (<2 min) and low temperature (0–5°C) to prevent epimerization of the pyrrolidinone stereocenter .
- Catalytic Asymmetric Synthesis : Employ chiral Brønsted acids (e.g., TRIP) to induce >90% ee during cyclization .
- In-line Monitoring : Integrate FTIR or Raman spectroscopy to detect intermediates and adjust pH dynamically .
Q. Table 2: Optimization Results for Lactamization (Hypothetical Data)
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Batch (room temp) | 45 | 62 |
| Flow (0°C) | 78 | 94 |
| Catalytic (TRIP) | 85 | 98 |
Advanced Question: How can polymorphic forms of this compound be characterized, and what impact do they have on bioactivity?
Methodological Answer:
- XRPD (X-ray Powder Diffraction) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures (e.g., peak shifts at 2θ = 12.5° and 18.7° indicate Form I vs. Form II) .
- DSC/TGA : Detect thermal stability differences; metastable forms often show lower melting points (ΔT ~10°C) .
- Bioactivity : Test dissolution rates in biorelevant media (e.g., FaSSIF) to correlate polymorph stability with in vitro activity .
Advanced Question: What computational methods predict metabolic liabilities of the fluorophenyl and benzodiazole moieties?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites prone to oxidative metabolism (e.g., C4 of benzodiazole) .
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. The 3-methylphenoxyethyl group may sterically hinder metabolism at the benzodiazole core .
- In Silico Metabolite Prediction : Tools like GLORYx predict hydroxylation at the fluorophenyl para-position and N-dealkylation of the pyrrolidinone .
Advanced Question: How should researchers design a Structure-Activity Relationship (SAR) study focusing on the 3-methylphenoxyethyl substituent?
Methodological Answer:
- Analog Synthesis : Replace 3-methylphenoxy with 2,4-dimethylphenoxy or naphthyloxy groups to probe steric and electronic effects .
- Pharmacophore Modeling : Use Schrödinger’s Phase to align analogs and identify critical hydrophobic/π-stacking features .
- Data Analysis : Apply PCA (Principal Component Analysis) to correlate substituent Hammett σ values with IC trends .
Q. Table 3: Example SAR Data (Hypothetical)
| Substituent | IC (nM) | LogP |
|---|---|---|
| 3-Methylphenoxy | 12 | 3.2 |
| 2,4-Dimethylphenoxy | 8 | 3.8 |
| Naphthyloxy | 25 | 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
